molecular formula C23H19N4NaO6S2 B12698086 Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate CAS No. 85409-53-6

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B12698086
CAS No.: 85409-53-6
M. Wt: 534.5 g/mol
InChI Key: JWRQANJBOWNUCE-UHFFFAOYSA-M
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Description

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of 5-anilinosulphonyl-2-methylphenylamine, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used in textile and paper industries as a dye due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which gives it its characteristic color. The molecular targets include various substrates that interact with the azo and sulphonate groups, leading to changes in their chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-1-hydroxynaphthalene-2-sulphonate
  • Sodium 6-amino-3-((4-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate

Uniqueness

Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and stability compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.

Properties

CAS No.

85409-53-6

Molecular Formula

C23H19N4NaO6S2

Molecular Weight

534.5 g/mol

IUPAC Name

sodium;6-amino-4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C23H20N4O6S2.Na/c1-14-7-10-18(34(29,30)27-17-5-3-2-4-6-17)13-20(14)25-26-22-21(35(31,32)33)11-15-8-9-16(24)12-19(15)23(22)28;/h2-13,27-28H,24H2,1H3,(H,31,32,33);/q;+1/p-1

InChI Key

JWRQANJBOWNUCE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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